molecular formula C21H27FN2O3 B2386437 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)propan-1-one CAS No. 1396877-36-3

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)propan-1-one

Cat. No.: B2386437
CAS No.: 1396877-36-3
M. Wt: 374.456
InChI Key: VZJDMUAIYIIEPH-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 4-fluorobenzyloxymethyl group at the 4-position and a propan-1-one linker connected to a 3,5-dimethylisoxazole moiety. The 4-fluorobenzyl group may enhance lipophilicity and metabolic stability, while the isoxazole ring could contribute to π-π stacking interactions with biological targets .

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O3/c1-15-20(16(2)27-23-15)7-8-21(25)24-11-9-18(10-12-24)14-26-13-17-3-5-19(22)6-4-17/h3-6,18H,7-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJDMUAIYIIEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article synthesizes various research findings regarding its biological activity, including case studies, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 3,5-dimethylisoxazole moiety, which is known for its role in various pharmacological activities. The presence of a piperidine ring and a 4-fluorobenzyl ether group enhances its lipophilicity and may influence its binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant inhibitory effects on bromodomain-containing protein 4 (BRD4), which is implicated in various cancers. The inhibition of BRD4 can disrupt the transcriptional regulation of oncogenes, making it a promising target for cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 ValueReference
BRD4 InhibitionAnticancer0.5 µM
FAAH InhibitionNeuropharmacology6.1 nM
Antiproliferative EffectsAcute Myeloid LeukemiaNot specified

Case Study 1: BRD4 Inhibition

In a study focused on cancer therapy, derivatives of the compound were synthesized and evaluated for their inhibitory activity against BRD4. The lead compound exhibited an IC50 value of 0.5 µM, demonstrating strong potential as an anticancer agent specifically targeting triple-negative breast cancer (TNBC) cells. The structure-activity relationship (SAR) analysis revealed that modifications to the isoxazole group significantly affected binding affinity and selectivity for BRD4 over other bromodomains .

Case Study 2: Neuropharmacological Applications

Another study explored the compound's ability to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. The compound showed a high binding affinity (IC50: 6.1 nM) for FAAH, suggesting its potential use in treating neurodegenerative disorders by enhancing endocannabinoid signaling .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups in modulating biological activity. For instance:

  • 3,5-Dimethylisoxazole : Essential for BRD4 binding.
  • Piperidine Ring : Contributes to overall molecular stability and bioavailability.
  • Fluorobenzyl Group : Enhances lipophilicity and may improve blood-brain barrier penetration.

Table 2: Key Structural Features and Their Biological Implications

Structural FeatureRole in Activity
3,5-DimethylisoxazoleCritical for BRD4 binding
PiperidineEnhances solubility
FluorobenzylImproves bioavailability

Scientific Research Applications

Cancer Therapy

One of the most promising applications of this compound is in the field of cancer treatment. Recent studies have focused on its inhibitory effects on bromodomain-containing protein 4 (BRD4), a target implicated in various cancers, including triple-negative breast cancer (TNBC).

  • Case Study : A study synthesized multiple derivatives based on the structure of this compound to evaluate their efficacy as BRD4 inhibitors. Notably, one derivative exhibited an IC50 value of 0.544 μM against the BD1 domain of BRD4, indicating significant potential for further development as an anti-cancer agent .

Neurological Disorders

The compound has also been investigated for its neuropharmacological properties. The piperidine component is associated with various neurological activities, making it a candidate for treating conditions such as anxiety and depression.

  • Research Findings : In vitro studies have shown that modifications to the isoxazole ring can enhance the affinity for neurotransmitter receptors, potentially leading to novel treatments for mood disorders .

Comparative Data Table

Application AreaTarget Protein/PathwayEfficacy (IC50)Reference
Cancer TherapyBRD40.544 μM
Neurological DisordersNeurotransmitter ReceptorsTBD

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with its biological targets. These studies reveal that the dimethylisoxazole moiety can effectively occupy critical binding pockets within proteins, enhancing binding affinity and specificity.

  • Findings : The binding mode analysis suggests that structural modifications could significantly improve the interaction with BRD4, leading to more potent inhibitors .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothesized Effects

Compound Name/Identifier Core Structure Key Substituents Hypothesized Pharmacological Impact Reference
Target Compound Piperidine 4-(((4-Fluorobenzyl)oxy)methyl), 3,5-dimethylisoxazole Enhanced CNS penetration due to fluorobenzyl group; potential kinase inhibition via isoxazole
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-trifluoromethyl-pyridin-2-yl)piperazin-1-yl]propan-1-one Piperazine 5-Trifluoromethylpyridinyl Improved metabolic stability (trifluoromethyl group); possible PDE or kinase inhibition [1]
(3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-methanone Piperidine Methanesulfonyl-phenyl, pyrazolo[3,4-d]pyrimidine Higher target selectivity (sulfonyl group); potential use in oncology [3]

Key Observations:

Substituent Effects :

  • The 4-fluorobenzyl group in the target compound may improve blood-brain barrier penetration compared to the trifluoromethylpyridinyl group in [1], which prioritizes metabolic stability.
  • Methanesulfonyl-phenyl in [3] could enhance electrostatic interactions with charged residues in target proteins, improving selectivity.

Heterocyclic Derivatives with Divergent Scaffolds

Compounds such as 4g and 4h from [2] incorporate coumarin and benzodiazepine moieties, diverging significantly from the target compound’s isoxazole-piperidine framework.

Research Findings and Hypotheses

While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:

  • Metabolic Stability: The 4-fluorobenzyl group may reduce oxidative metabolism compared to non-fluorinated analogs, extending half-life .

Q & A

Advanced Research Question

  • Pharmacological Studies : Use randomized block designs with split-split plots to evaluate dose-response relationships. For example, assign treatment groups (e.g., compound concentrations) to main plots, subplots for biological replicates, and sub-subplots for temporal effects (e.g., harvest seasons) .
  • Environmental Fate Studies : Follow frameworks like Project INCHEMBIOL, which assess abiotic/biotic transformations and compartmental distribution (e.g., soil/water partitioning coefficients) through long-term lab and field trials .

How can researchers resolve contradictions in bioactivity data across different assays?

Advanced Research Question
Contradictions often arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Strategies include:

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., enzymatic vs. cell-based).
  • Statistical Rigor : Apply inferential statistics (ANOVA with post-hoc tests) to account for variability in split-plot designs .
  • Control Standardization : Use consistent buffer conditions (e.g., pH 6.5 ammonium acetate) to minimize analytical variability .

What methodologies assess the compound's environmental persistence and ecological risks?

Advanced Research Question

  • Laboratory Studies : Measure hydrolysis rates under varying pH/temperature and photodegradation in UV chambers.
  • Ecotoxicology : Use tiered testing—acute toxicity in Daphnia magna (48h LC50) followed by chronic exposure in model ecosystems (e.g., microcosms).
  • Computational Modeling : Apply QSAR models to predict bioaccumulation potential based on logP and molecular weight (e.g., 343.4 g/mol for related analogs) .

How can researchers design assays to quantify the compound in complex matrices (e.g., biological fluids)?

Advanced Research Question

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/urine.
  • Chromatographic Separation : Use reverse-phase HPLC with a pH 6.5 ammonium acetate buffer in the mobile phase to enhance peak resolution .
  • Detection : Couple with tandem MS (MRM mode) for specificity, targeting fragment ions like m/z 343.4 (base peak for structural analogs) .

What strategies optimize the compound's stability during storage and handling?

Basic Research Question

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidation.
  • Temperature Control : Keep at –80°C for long-term storage; avoid repeated freeze-thaw cycles.
  • Solvent Selection : Dissolve in DMSO for biological assays (ensure <0.1% final concentration to avoid cytotoxicity) .

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